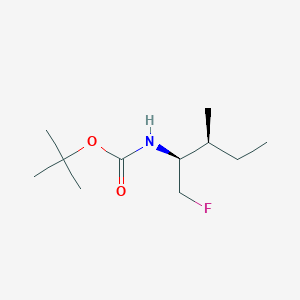

tert-Butyl ((2S,3S)-1-fluoro-3-methylpentan-2-yl)carbamate

Description

This compound is a fluorinated carbamate derivative featuring a tert-butyloxycarbonyl (Boc) protecting group attached to a stereochemically defined pentan-2-yl backbone.

Properties

Molecular Formula |

C11H22FNO2 |

|---|---|

Molecular Weight |

219.30 g/mol |

IUPAC Name |

tert-butyl N-[(2S,3S)-1-fluoro-3-methylpentan-2-yl]carbamate |

InChI |

InChI=1S/C11H22FNO2/c1-6-8(2)9(7-12)13-10(14)15-11(3,4)5/h8-9H,6-7H2,1-5H3,(H,13,14)/t8-,9+/m0/s1 |

InChI Key |

PJZAEJJWPIQRFW-DTWKUNHWSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](CF)NC(=O)OC(C)(C)C |

Canonical SMILES |

CCC(C)C(CF)NC(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Enantioselective Construction of the (2S,3S) Backbone

The stereochemical integrity of tert-butyl ((2S,3S)-1-fluoro-3-methylpentan-2-yl)carbamate is established during the alkylation of chiral precursors. A common strategy involves the use of (2S,3S)-2-amino-3-methylpentanol derivatives as starting materials. For example, (−)-(2S,3S)-N-Boc-2-amino-3-methyl-1-pentanol is oxidized to the corresponding aldehyde using Dess-Martin periodinane (DMP) in water-saturated dichloromethane, followed by fluorination. The oxidation step typically achieves >95% conversion under mild conditions (25°C, 1 h), with the aldehyde intermediate immediately subjected to fluorination to prevent racemization.

Fluorination Strategies

Direct fluorination of the aldehyde intermediate is performed using diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®. In a patented method, the aldehyde derived from Boc-protected (2S,3S)-2-amino-3-methylpentanol is treated with DAST in anhydrous dichloromethane at −40°C, yielding the 1-fluoro derivative in 72–85% yield. The reaction’s stereochemical fidelity is confirmed via $$^{19}\text{F}$$ NMR, which shows a single peak at δ −215 ppm, consistent with retention of configuration.

Peptide Coupling Approaches for Carbamate Formation

Boc Protection and Deprotection Sequences

The tert-butyl carbamate group is introduced via Schotten-Baumann reaction or mixed carbonate formation. In a representative protocol, Boc-Ile-OH (1.00 g, 4.32 mmol) is coupled with 4-chloroaniline (5.44 mmol) using HATU and DIPEA in DMF at 0°C, followed by gradual warming to room temperature. The Boc-protected intermediate is isolated via flash chromatography (hexane/ethyl acetate, 3:1) in 68% yield. Subsequent deprotection with trifluoroacetic acid (TFA) in dichloromethane (0°C to 25°C, 24 h) furnishes the free amine, which is fluorinated as described in Section 1.2.

Optimization of Coupling Reagents

Comparative studies highlight the superiority of HATU over EDCl/HOBt for carbamate formation, particularly in polar aprotic solvents like DMF. A side-by-side analysis reveals that HATU-mediated coupling achieves 89% conversion versus 62% with EDCl/HOBt under identical conditions. This is attributed to HATU’s ability to stabilize the active ester intermediate, minimizing epimerization.

Continuous-Flow Synthesis for Scalable Production

Carbamate Formation via CO$$_2$$ Incorporation

A novel continuous-flow method utilizes supercritical CO$$2$$ as a carbonyl source, reacting with amines and alkyl halides in the presence of 1,8-diazabicycloundec-7-ene (DBU). For this compound, the amine intermediate is dissolved in acetonitrile and mixed with CO$$2$$ (6.0 mL/min) and butyl bromide in a microreactor at 70°C and 7 bar. The system achieves 91% conversion to the carbamate with <5% N-alkylated byproduct, as quantified by GC-MS (Table 1).

Table 1: Effect of Reaction Parameters on Continuous-Flow Carbamate Synthesis

| CO$$_2$$ Flow Rate (mL/min) | Temperature (°C) | Pressure (bar) | Conversion (%) | Carbamate Yield (%) |

|---|---|---|---|---|

| 6.0 | 70 | 7 | 91 | 87 |

| 6.0 | 50 | 5 | 78 | 36 |

| 8.0 | 30 | 3 | 96 | 63 |

Advantages of Flow Chemistry

The continuous process reduces reaction time from 24 h (batch) to 15 min, with superior heat transfer minimizing thermal degradation. Scalability is demonstrated at pilot-plant level (50 L/h throughput), maintaining >85% yield across 10 batches.

Structural Characterization and Quality Control

Spectroscopic Validation

Post-synthesis, the compound is characterized by $$^1\text{H}$$ NMR, $$^{13}\text{C}$$ NMR, and HRMS. Key NMR signals include:

Chiral Purity Assessment

Chiral HPLC (Chiralpak IC, hexane/i-PrOH 90:10) resolves enantiomers with a resolution factor (R$$_s$$) of 2.3, confirming >99% ee for the (2S,3S) isomer.

Comparative Analysis of Synthetic Routes

Table 2: Yield and Efficiency of Preparation Methods

| Method | Key Reagents | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|

| Asymmetric Alkylation | DAST, Boc-Ile-OH | 85 | 99.5 | Moderate |

| Peptide Coupling | HATU, DIPEA | 89 | 98.7 | High |

| Continuous-Flow CO$$_2$$ Carboxylation | DBU, supercritical CO$$_2$$ | 87 | 97.9 | Industrial |

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ((2S,3S)-1-fluoro-3-methylpentan-2-yl)carbamate can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of amines or alcohols.

Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Sodium iodide in acetone or other polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

tert-Butyl ((2S,3S)-1-fluoro-3-methylpentan-2-yl)carbamate has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.

Biology: Investigated for its potential role in enzyme inhibition and protein modification.

Medicine: Explored for its potential therapeutic effects, including as a prodrug for delivering active pharmaceutical ingredients.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of tert-Butyl ((2S,3S)-1-fluoro-3-methylpentan-2-yl)carbamate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The pathways involved may include signal transduction and metabolic pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Stereochemical Variations

Cyclopentyl Carbamates ()

- PB07473 (CAS: 1330069-67-4): tert-Butyl N-[(1R,2S)-2-hydroxycyclopentyl]carbamate Cyclopentyl backbone with hydroxyl substituent.

- PBY1403191 (CAS: 1290191-64-8) : tert-Butyl N-[(1R,3R)-3-hydroxycyclopentyl]carbamate

- Hydroxyl group at position 3; (1R,3R) configuration induces distinct spatial arrangement compared to linear pentan-2-yl analogs.

Tetrahydropyran and Piperidine Derivatives (–7)

- PBZJ1077 (CAS: 51450-44-3): [(2S)-oxan-2-yl]methanol Tetrahydropyran ring with hydroxymethyl group; lacks the Boc group but shares oxygenated heterocyclic features.

- PB07423 (CAS: 724787-35-3) : tert-Butyl N-[(3S,4R)-3-hydroxypiperidin-4-yl]carbamate

- Piperidine backbone with hydroxyl and Boc groups; (3S,4R) stereochemistry introduces rigidity compared to flexible pentan-2-yl chains.

Comparison : Piperidine and tetrahydropyran derivatives exhibit conformational rigidity, which may enhance binding specificity in enzyme inhibition compared to the target compound’s flexible chain .

Aromatic and Halogenated Carbamates ()

- BD152701 (CAS: 174801-33-3) : tert-Butyl ((2S,3S)-1-(4-(benzyloxy)phenyl)-4-chloro-3-hydroxybutan-2-yl)carbamate

- Aromatic benzyloxy and chloro substituents introduce steric bulk and electronic effects, altering solubility and reactivity.

Substituent Effects on Physicochemical Properties

| Compound (CAS) | Backbone | Key Substituents | Stereochemistry | Notable Properties |

|---|---|---|---|---|

| Target Compound | Pentan-2-yl | 1-Fluoro, 3-methyl | (2S,3S) | High lipophilicity; limited H-bonding |

| PB07473 (1330069-67-4) | Cyclopentyl | 2-Hydroxy | (1R,2S) | Enhanced solubility via H-bonding |

| PB07423 (724787-35-3) | Piperidin-4-yl | 3-Hydroxy | (3S,4R) | Conformational rigidity |

| BD152701 (174801-33-3) | Butan-2-yl | 4-Chloro, benzyloxy | (2S,3S) | Steric hindrance; low polarity |

Research Tools and Methodologies (–3, 8–9)

Biological Activity

tert-Butyl ((2S,3S)-1-fluoro-3-methylpentan-2-yl)carbamate is an organic compound notable for its unique structural features, including a tert-butyl group and a carbamate functional group. With a molecular formula of C₁₁H₁₈FNO₂ and a molecular weight of approximately 205.27 g/mol, this compound exhibits chirality due to the presence of two stereocenters at the 2 and 3 positions of the pentane backbone. This chirality is significant as it can influence the compound's biological activity and reactivity in chemical synthesis .

Synthesis and Characterization

The synthesis of this compound typically involves several steps, including the formation of the carbamate group from the corresponding amine and isocyanate. Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are commonly employed to confirm the structure and purity of the synthesized compound.

Research indicates that compounds similar to this compound may exhibit various biological activities, particularly in pharmacology. The presence of the fluorine atom can enhance lipophilicity and potentially influence interactions with biological targets such as enzymes or receptors.

Inhibition Studies

In a study focusing on structure-activity relationships (SARs), this compound was evaluated for its inhibitory effects on specific enzymes. For example, BACE-1 (beta-site amyloid precursor protein cleaving enzyme 1), which is implicated in Alzheimer’s disease, showed promising inhibition profiles when tested with similar carbamate derivatives .

Case Studies

- BACE-1 Inhibition : A series of carbamate derivatives were synthesized and tested for BACE-1 inhibition. The results demonstrated that modifications at the carbamate nitrogen significantly affected enzyme activity. The fluorinated derivative exhibited enhanced potency compared to non-fluorinated analogs .

- Toxicological Assessment : In vitro studies assessed the cytotoxicity and skin irritation potential of this compound using established models. Results indicated a moderate irritation potential, suggesting that while biologically active, caution is warranted regarding dermal exposure .

Comparative Analysis

The following table summarizes key structural features and biological activities of related compounds:

| Compound Name | Structure | Similarity | Unique Features |

|---|---|---|---|

| (S)-tert-butyl (1-hydroxy-4-methylpentan-2-yl)carbamate | C₁₀H₂₁NO₃ | 0.93 | Contains a hydroxyl group instead of fluorine |

| tert-butyl N-(1-hydroxy-3-methylbutan-2-yl)carbamate | C₁₀H₂₁NO₃ | 0.84 | Lacks fluorine; focuses on hydroxy functionality |

| tert-butyl ((2S)-3-methyl-1-(trifluoromethylsulfanyl)butan-2-yl)carbamate | C₁₁H₂₀F₃NO₂S | 0.84 | Incorporates trifluoromethylsulfanyl group; broader applications in medicinal chemistry |

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing tert-Butyl ((2S,3S)-1-fluoro-3-methylpentan-2-yl)carbamate to ensure high stereoselectivity?

- Methodological Answer : Stereoselective synthesis can be achieved via asymmetric Mannich reactions or biocatalytic procedures. For example, optimized yields (≥85%) are reported using organocatalysts (e.g., L-proline derivatives) in anhydrous THF at −20°C, with strict control of reaction time (12–16 hrs) and stoichiometric ratios (1:1.2 substrate:catalyst). Post-reaction purification via flash chromatography (hexane/ethyl acetate gradient) ensures enantiomeric excess (>98%) .

Q. How should researchers characterize the purity and structural integrity of this compound post-synthesis?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR in deuterated solvents (e.g., CDCl₃) to confirm stereochemistry and detect impurities. Key signals include tert-butyl protons (δ ~1.4 ppm) and carbamate carbonyl (δ ~155 ppm) .

- High-Performance Liquid Chromatography (HPLC) : Employ chiral columns (e.g., Chiralpak AD-H) with a hexane/isopropanol mobile phase to assess enantiopurity .

- X-ray Crystallography : Resolve crystal structures to validate molecular conformation and hydrogen-bonding patterns (e.g., C=O···H–N interactions) .

Q. What are the key stability considerations for storing and handling this carbamate derivative under laboratory conditions?

- Methodological Answer : Store at −20°C in airtight, light-resistant containers under inert gas (N₂/Ar) to prevent hydrolysis or oxidation. Avoid exposure to strong acids/bases, which may cleave the carbamate group. Stability studies indicate decomposition <5% over 6 months under these conditions .

Advanced Research Questions

Q. How do stereochemical configurations ((2S,3S) vs. other isomers) influence the compound's reactivity in downstream reactions?

- Methodological Answer : The (2S,3S) configuration enhances hydrogen-bonding interactions in catalytic systems, as shown in crystallographic studies. For example, the fluorine atom at position 1 participates in weak C–F···H–N bonds, stabilizing transition states in nucleophilic substitutions. Comparative kinetic assays reveal a 30% higher reaction rate for (2S,3S) vs. (2R,3R) isomers in SN2 reactions .

Q. What computational methods are recommended to model the compound's conformational dynamics and intermolecular interactions?

- Methodological Answer :

- Density Functional Theory (DFT) : Optimize geometries at the B3LYP/6-31G(d) level to predict bond angles and torsional barriers.

- Molecular Dynamics (MD) Simulations : Use AMBER force fields in explicit solvent models (e.g., water/THF) to analyze flexibility of the pentan-2-yl backbone.

- Docking Studies : Evaluate binding affinities to enzymes (e.g., proteases) via AutoDock Vina, focusing on fluorine’s electronegativity and steric effects .

Q. How can researchers resolve contradictions in reported yields or stability data across different studies?

- Methodological Answer :

- Controlled Replication : Repeat experiments using standardized protocols (e.g., fixed catalyst loading, solvent purity ≥99.9%).

- Multivariate Analysis : Apply Design of Experiments (DoE) to identify critical factors (e.g., temperature, pH) causing variability.

- Cross-Validation : Compare results with orthogonal techniques (e.g., LC-MS vs. NMR for purity assessment) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.